molecular formula C26H54 B13796487 5,14-Dibutyloctadecane CAS No. 55282-13-8

5,14-Dibutyloctadecane

Cat. No.: B13796487
CAS No.: 55282-13-8
M. Wt: 366.7 g/mol
InChI Key: VZZCEMBCJSFMMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,14-Dibutyloctadecane typically involves the alkylation of octadecane with butyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where octadecane reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 5,14-Dibutyloctadecane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,14-Dibutyloctadecane has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of long-chain alkanes in various chemical reactions.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized as a lubricant additive and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,14-Dibutyloctadecane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. In chemical reactions, its long carbon chain and butyl groups influence its reactivity and solubility .

Comparison with Similar Compounds

Uniqueness: 5,14-Dibutyloctadecane is unique due to the presence of butyl groups at specific positions on the octadecane backbone, which significantly influences its chemical behavior and applications compared to other alkanes .

Properties

CAS No.

55282-13-8

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

IUPAC Name

5,14-dibutyloctadecane

InChI

InChI=1S/C26H54/c1-5-9-19-25(20-10-6-2)23-17-15-13-14-16-18-24-26(21-11-7-3)22-12-8-4/h25-26H,5-24H2,1-4H3

InChI Key

VZZCEMBCJSFMMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)CCCCCCCCC(CCCC)CCCC

Origin of Product

United States

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